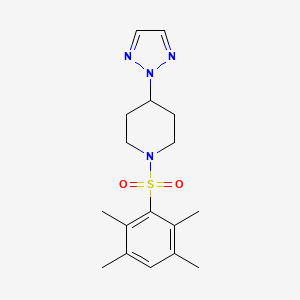

1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Description

1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a sulfonamide-functionalized piperidine derivative featuring a 2,3,5,6-tetramethylbenzenesulfonyl group and a 1,2,3-triazole substituent. The compound combines a rigid aromatic sulfonyl moiety with a heterocyclic piperidine-triazole system, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)sulfonyl-4-(triazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-12-11-13(2)15(4)17(14(12)3)24(22,23)20-9-5-16(6-10-20)21-18-7-8-19-21/h7-8,11,16H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUVQXVYDRKDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic reactions. One possible route could be:

Formation of the Triazole Ring: Starting with an azide and an alkyne, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be employed to form the triazole ring.

Piperidine Ring Formation: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could potentially remove the sulfonyl group or reduce the triazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and piperidine rings may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual functionalization:

- Piperidine core : The 4-(2H-1,2,3-triazol-2-yl) group introduces hydrogen-bonding capacity and metabolic stability, akin to triazole-containing drugs like fluconazole.

- Sulfonyl group : The 2,3,5,6-tetramethylbenzenesulfonyl moiety increases steric bulk and lipophilicity compared to simpler sulfonyl groups.

Key comparisons with analogs include :

a) 1-(4-{[(5-Substituted-1,3,4-Oxadiazol-2-yl)Thio]Methyl}Benzenesulfonyl)-4-Methylpiperidine ()

- Structural differences :

- Piperidine substituent : A methyl group at position 4 (vs. triazole in the target compound).

- Sulfonyl group : A 4-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl substituent (vs. tetramethylbenzene).

- Functional implications: The oxadiazole-thioether linkage in the analog may enhance antibacterial activity, as demonstrated in related compounds . The triazole in the target compound could confer antifungal properties due to its known role in inhibiting cytochrome P450 enzymes.

b) 4-(2H-1,2,3-Triazol-2-yl)Piperidine ()

- Structural differences :

- Lacks the benzenesulfonyl group entirely.

- Functional implications :

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on substituent effects is summarized below:

Table 1. Comparative Analysis of Piperidine Derivatives

Biological Activity

1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C17H24N4O2S

- Molecular Weight : 336.47 g/mol

- CAS Number : 2034474-09-2

Synthesis

The synthesis typically involves the reaction of 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine with a triazole derivative. This process requires careful control of reaction conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group enhances electrophilicity, facilitating interactions with nucleophiles in proteins and enzymes. The triazole moiety may also contribute to binding affinity through hydrogen bonding and π-stacking interactions.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the tetramethylbenzenesulfonyl group may enhance these effects by increasing lipophilicity and cellular permeability.

| Activity | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Antibacterial | E. coli | 15 |

| Antifungal | C. albicans | 18 |

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research on related compounds has shown that triazole derivatives can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

-

Antimicrobial Study : A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound showed an inhibition zone comparable to standard antibiotics.

-

Cytotoxicity Assay : In vitro cytotoxicity assays revealed that the compound could inhibit the proliferation of various cancer cell lines.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings : IC50 values indicated moderate cytotoxicity with potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.